
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is a labeled compound used primarily in environmental analysis and research. It is a derivative of 2,3,7,8-tetrabromodibenzo-p-dioxin, which belongs to the family of dioxins. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants. They are known for their potential toxic effects on human health and the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-tetrabromodibenzo-p-dioxin-13C12 involves the bromination of dibenzo-p-dioxin. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are carried out under controlled temperatures to ensure selective bromination at the 2, 3, 7, and 8 positions .
Industrial Production Methods
Industrial production of this compound is generally conducted in specialized facilities equipped to handle hazardous chemicals. The process involves large-scale bromination reactions followed by purification steps to isolate the desired compound. The final product is often provided in a solution form, such as in nonane, to facilitate its use in various analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 can undergo several types of chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms or the addition of hydrogen atoms, resulting in less brominated or fully de-brominated products.
Substitution: This reaction involves the replacement of bromine atoms with other substituents, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles like sodium hydroxide (NaOH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce less brominated compounds .
Applications De Recherche Scientifique
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is used in various scientific research applications, including:
Environmental Analysis: It is used as a standard in the detection and quantification of dioxins in environmental samples, such as soil, water, and air.
Toxicological Studies: Researchers use this compound to study the toxic effects of dioxins on human health and the environment.
Analytical Chemistry: It is employed in the development and validation of analytical methods for detecting dioxins and related compounds.
Mécanisme D'action
The mechanism of action of 2,3,7,8-tetrabromodibenzo-p-dioxin-13C12 involves its interaction with the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This can result in the production of reactive oxygen species (ROS) and other toxic intermediates, contributing to its toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A highly toxic dioxin known for its environmental persistence and health effects.
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Another dioxin-like compound with similar toxicological properties.
Uniqueness
2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 is unique due to its brominated structure and the presence of carbon-13 isotopes. This makes it particularly useful as a labeled standard in analytical applications, allowing for precise quantification and tracking in environmental and toxicological studies .
Propriétés
Numéro CAS |
125749-35-1 |
|---|---|
Formule moléculaire |
C12H4Br4O2 |
Poids moléculaire |
511.69 g/mol |
Nom IUPAC |
2,3,7,8-tetrabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
Clé InChI |
JZLQUWSWOJPCAK-WCGVKTIYSA-N |
SMILES isomérique |
[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Br)Br)O[13C]3=[13CH][13C](=[13C]([13CH]=[13C]3O2)Br)Br |
SMILES canonique |
C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C=C3O2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
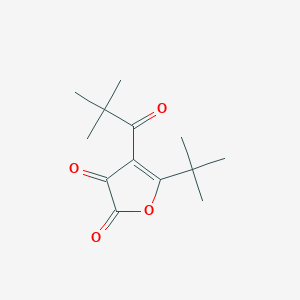
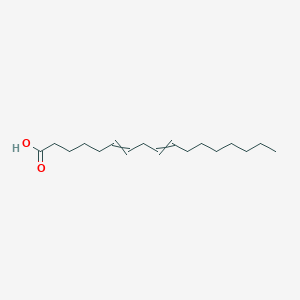
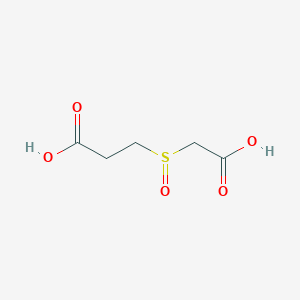
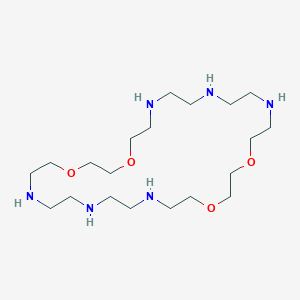
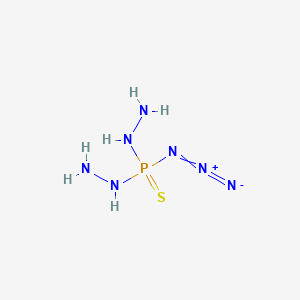
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)



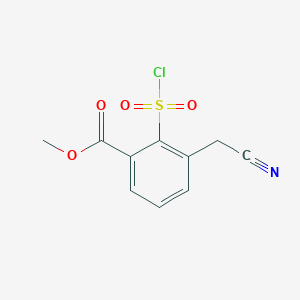
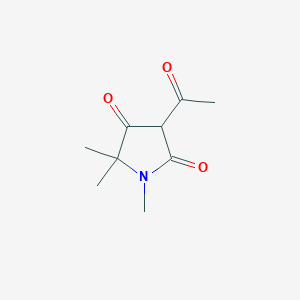
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
